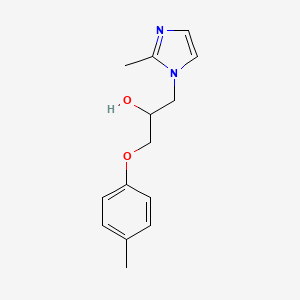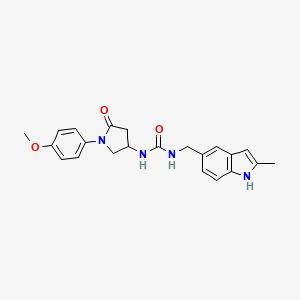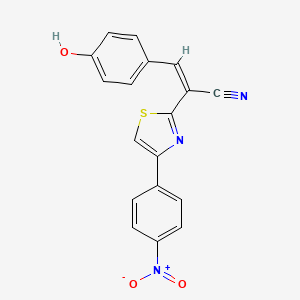
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of the 4-methoxyphenyl and phenylsulfonyl groups in this compound imparts unique chemical properties that make it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds such as n-[(4-methoxyphenyl)sulfonyl]-d-alanine have been shown to interact with macrophage metalloelastase in humans . Macrophage metalloelastase plays a crucial role in the breakdown of extracellular matrix proteins, contributing to tissue remodeling and immune response .
Mode of Action
It may interact with its target protein in a way that modulates the protein’s activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to extracellular matrix degradation and immune response .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
Based on its potential target, it could influence processes related to tissue remodeling and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving suitable precursors such as aziridines or β-amino alcohols.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached using sulfonylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Substituted azetidines and sulfonamides
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Assays: The compound can be used as a probe in biological assays to study enzyme activity, receptor binding, and cellular uptake.
Chemical Biology: It serves as a tool compound to investigate biological pathways and molecular mechanisms in cells.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide
- N-phenyl-3-(phenylsulfonyl)azetidine-1-carboxamide
- 3-((4-methoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)azetidine-1-carboxamide
Uniqueness
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide is unique due to the presence of both the 4-methoxyphenyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-14-7-9-15(10-8-14)24(21,22)16-11-19(12-16)17(20)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVNHXJWWZJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2521529.png)
![3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)





![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)




